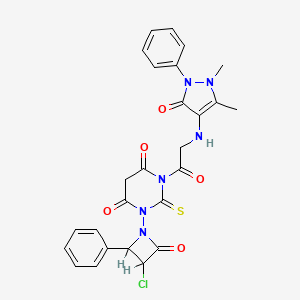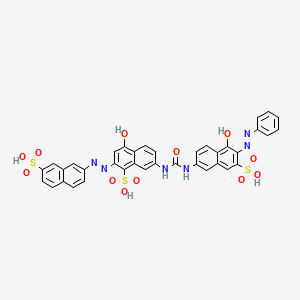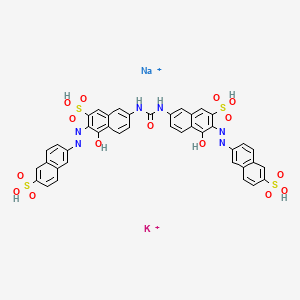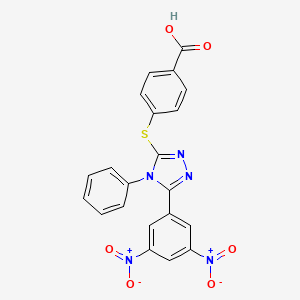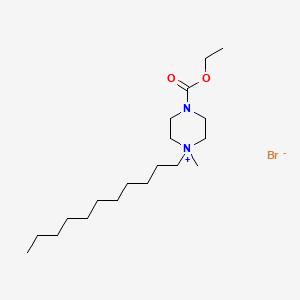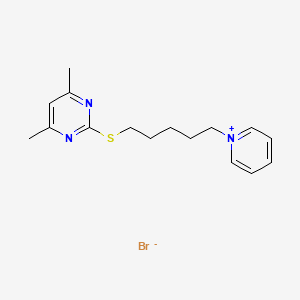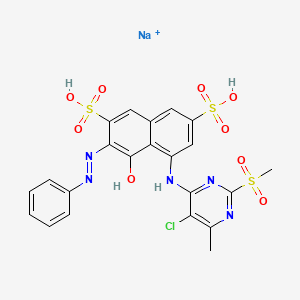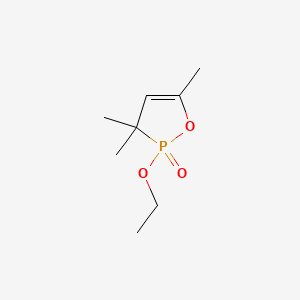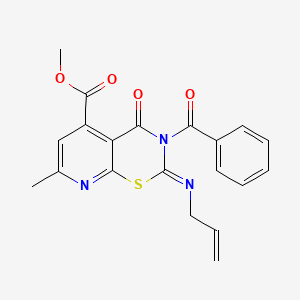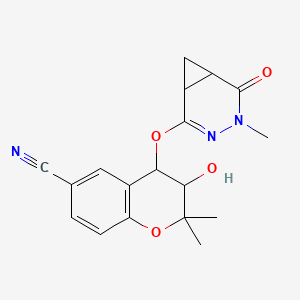
2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- is a complex organic compound with a unique structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- can be achieved through a condensation reaction. One common method involves the reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction yields the desired benzopyran derivative with high efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a subject of interest in pharmacological studies.
Medicine: Due to its potential therapeutic properties, it is studied for its effects on various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- include:
6-Cyano-2,2-dimethylchromene: A closely related compound with similar structural features.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another benzopyran derivative with comparable properties.
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: A methylated derivative with distinct biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)-.
Propriétés
Numéro CAS |
154186-66-0 |
|---|---|
Formule moléculaire |
C18H19N3O4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethyl-4-[(4-methyl-5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy]-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C18H19N3O4/c1-18(2)15(22)14(12-6-9(8-19)4-5-13(12)25-18)24-16-10-7-11(10)17(23)21(3)20-16/h4-6,10-11,14-15,22H,7H2,1-3H3 |
Clé InChI |
MKTQQSFOHCYVKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C4C3C4)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)
